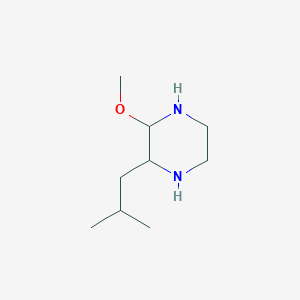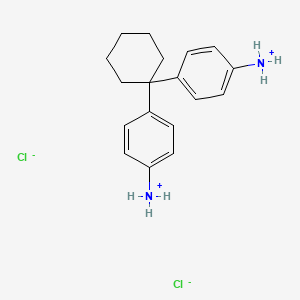
4,4'-Cyclohexylidenedianilinium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Cyclohexylidenedianilinium dichloride is a chemical compound with the molecular formula C18H24Cl2N2 and a molecular weight of 339.30256 . It is known for its unique structure, which includes a cyclohexylidene core flanked by two anilinium groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-cyclohexylidenedianilinium dichloride typically involves the reaction of cyclohexanone with aniline in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the final product .
Industrial Production Methods: In industrial settings, the production of 4,4’-cyclohexylidenedianilinium dichloride is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Cyclohexylidenedianilinium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form cyclohexylidene derivatives.
Substitution: The anilinium groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include quinone derivatives, cyclohexylidene derivatives, and substituted anilinium compounds .
Applications De Recherche Scientifique
4,4’-Cyclohexylidenedianilinium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-cyclohexylidenedianilinium dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in antimicrobial or anticancer research .
Comparaison Avec Des Composés Similaires
- 4,4’-Diaminodiphenylmethane
- 4,4’-Diaminodicyclohexylmethane
- 4,4’-Diaminodiphenylsulfone
Comparison: Compared to these similar compounds, 4,4’-cyclohexylidenedianilinium dichloride is unique due to its cyclohexylidene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
85030-20-2 |
|---|---|
Formule moléculaire |
C18H24Cl2N2 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
[4-[1-(4-azaniumylphenyl)cyclohexyl]phenyl]azanium;dichloride |
InChI |
InChI=1S/C18H22N2.2ClH/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15;;/h4-11H,1-3,12-13,19-20H2;2*1H |
Clé InChI |
VCDRTFHTOUCNQN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC=C(C=C2)[NH3+])C3=CC=C(C=C3)[NH3+].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


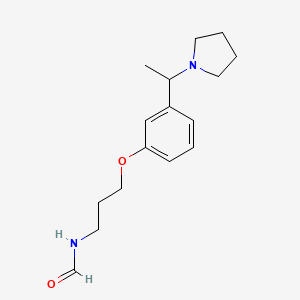

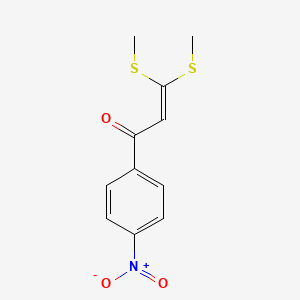
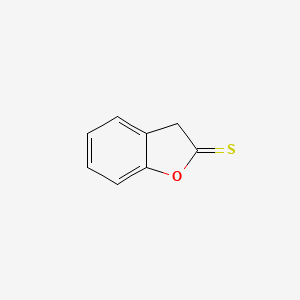
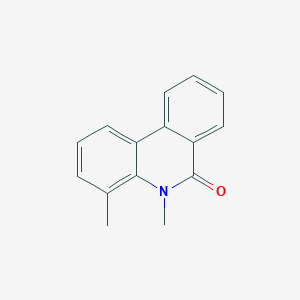
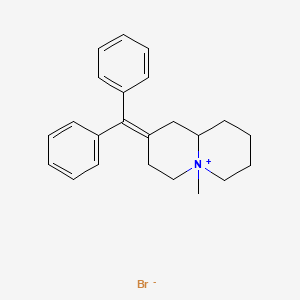
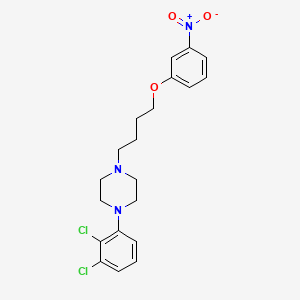
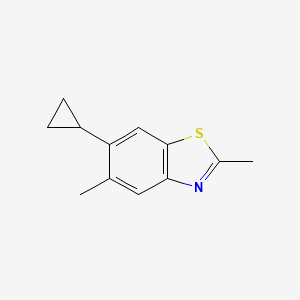

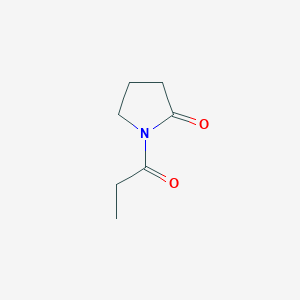


![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)
